molecular formula C18H20N2O B5726106 N'-[1-(2,4-dimethylphenyl)ethylidene]-2-phenylacetohydrazide

N'-[1-(2,4-dimethylphenyl)ethylidene]-2-phenylacetohydrazide

Cat. No. B5726106
M. Wt: 280.4 g/mol
InChI Key: INUPWGPNEBKNDN-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(2,4-dimethylphenyl)ethylidene]-2-phenylacetohydrazide, also known as DMPA, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. DMPA belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=).

Mechanism of Action

The exact mechanism of action of N'-[1-(2,4-dimethylphenyl)ethylidene]-2-phenylacetohydrazide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins in the body. For example, N'-[1-(2,4-dimethylphenyl)ethylidene]-2-phenylacetohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N'-[1-(2,4-dimethylphenyl)ethylidene]-2-phenylacetohydrazide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[1-(2,4-dimethylphenyl)ethylidene]-2-phenylacetohydrazide is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, N'-[1-(2,4-dimethylphenyl)ethylidene]-2-phenylacetohydrazide has been shown to be relatively stable under a variety of conditions, making it a useful tool for studying the effects of hydrazones on biological systems. However, one of the main limitations of N'-[1-(2,4-dimethylphenyl)ethylidene]-2-phenylacetohydrazide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N'-[1-(2,4-dimethylphenyl)ethylidene]-2-phenylacetohydrazide. For example, further studies could be conducted to elucidate its mechanism of action and to identify specific targets for its biological effects. Additionally, N'-[1-(2,4-dimethylphenyl)ethylidene]-2-phenylacetohydrazide could be further modified to improve its solubility and bioavailability, potentially increasing its usefulness as a therapeutic agent. Finally, N'-[1-(2,4-dimethylphenyl)ethylidene]-2-phenylacetohydrazide could be tested in a variety of in vivo models to determine its efficacy and safety in living organisms.
Conclusion:
In conclusion, N'-[1-(2,4-dimethylphenyl)ethylidene]-2-phenylacetohydrazide is a promising compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Its wide range of biological activities and relatively simple synthesis method make it a useful tool for studying the effects of hydrazones on biological systems. Further research on N'-[1-(2,4-dimethylphenyl)ethylidene]-2-phenylacetohydrazide could lead to the development of new and more effective therapeutic agents for a variety of diseases.

Synthesis Methods

N'-[1-(2,4-dimethylphenyl)ethylidene]-2-phenylacetohydrazide can be synthesized through a simple reaction between 2,4-dimethylbenzaldehyde and 2-phenylacetylhydrazine. This reaction is typically carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

N'-[1-(2,4-dimethylphenyl)ethylidene]-2-phenylacetohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.

properties

IUPAC Name

N-[(E)-1-(2,4-dimethylphenyl)ethylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13-9-10-17(14(2)11-13)15(3)19-20-18(21)12-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,20,21)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUPWGPNEBKNDN-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=NNC(=O)CC2=CC=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C(=N/NC(=O)CC2=CC=CC=C2)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-(2,4-Dimethylphenyl)ethylidene]-2-phenylacetohydrazide

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